Tetraphenylarsonium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Precipitating Agent for Anions:

TPACl is a valuable tool for isolating and purifying anions (negatively charged ions) in organic reactions. Due to its large, positively charged tetraphenylarsonium cation (Ph₄As+), TPACl can form insoluble salts with many anions. This property allows researchers to selectively precipitate unwanted anions from a reaction mixture in organic solvents. Following precipitation, the desired product can be separated by filtration.

For instance, TPACl is commonly used to precipitate complex anions like polyoxometalates [1]. These anions have diverse applications in catalysis and materials science, and TPACl facilitates their isolation and purification for further study.

Source

[1] M.H. Dickman, Z.佟 (Tong), Z. Zheng, B.S. Mitchell, P.S. Wheatley, "On the Cation Dependence of the Structures and Properties of Lindqvist and Keggin Polyoxometalates. 2. A Library of Tetraphenylarsonium Salts," Inorganic Chemistry (Washington, D.C.), vol. 40, no. 19 (2001), pp. 5047-5053,

Catalyst and Catalyst Precursor:

TPACl can act as a catalyst for certain organic reactions. The lipophilic (fat-loving) nature of the tetraphenyl group allows TPACl to be soluble in organic solvents, making it compatible with organic reaction systems. Additionally, TPACl can serve as a precursor for the synthesis of more complex catalysts. By incorporating the tetraphenylarsonium cation into a catalyst structure, researchers can fine-tune its properties like solubility and reactivity.

An example of TPACl's use as a catalyst precursor is its role in the synthesis of palladium-based catalysts for cross-coupling reactions [2]. These reactions are crucial for forming carbon-carbon bonds in organic molecules, which is a fundamental step in many synthetic processes.

Source

[2] C.J. Adams, S.J. Mansfield, C.B. de Koning, "Tetraphenylarsonium Chloride: A Mild and Efficient Catalyst for the Heck Reaction," Journal of the Chemical Society, Chemical Communications (1993), no. 12, pp. 742-743,

Ion-Pairing Agent:

TPACl can act as an ion-pairing agent in various applications. Ion pairing involves the association of ionic species (charged molecules) with a counterion (an oppositely charged ion) to influence their properties. In some cases, TPACl's bulky tetraphenylarsonium cation can enhance the solubility of ionic species in organic solvents. This can be beneficial for studying or manipulating ionic compounds in non-aqueous environments.

For instance, TPACl can be used to improve the solubility of ionic liquids, which are salts that are liquid at room temperature [3]. This allows researchers to explore the unique properties of ionic liquids in organic media.

Source

[3] M.G. Hitzler, M. Antonietti, "Lewis Acid-Base Interactions of Ionic Liquids with Tetraphenylarsonium Chloride. Formation of Self-Assembled Nanostructures," Journal of the American Chemical Society (1999), 121 (47), pp. 11643-11649,

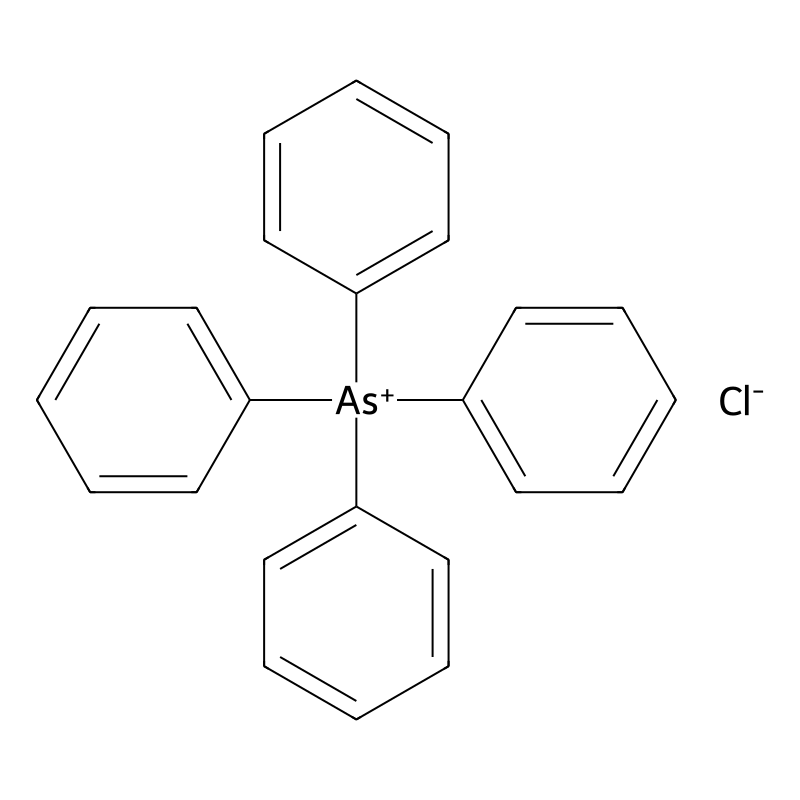

Tetraphenylarsonium chloride is an organoarsenic compound with the molecular formula CHAsCl and a molecular weight of 418.79 g/mol. It is commonly referred to as tetraphenylarsenium chloride, and its IUPAC name is arsonium, tetraphenyl-, chloride. This compound is characterized by a central arsenic atom bonded to four phenyl groups and a chloride ion, making it structurally similar to quaternary ammonium compounds. Tetraphenylarsonium chloride appears as a white crystalline solid and is soluble in polar solvents like water, where it dissociates completely into its constituent ions .

- Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles, leading to the formation of various tetraphenylarsonium salts.

- Reduction Reactions: Under reducing conditions, tetraphenylarsonium chloride can be reduced to tetraphenylarsonium hydride.

- Reactions with Strong Bases: It reacts with strong bases to form corresponding arsonium hydroxides, which can further react with acids to regenerate the chloride salt.

These reactions highlight the versatility of tetraphenylarsonium chloride in synthetic organic chemistry .

Tetraphenylarsonium chloride exhibits various biological activities, particularly in the context of its use as a biochemical reagent. It has been studied for its potential effects on cellular processes, including:

- Antimicrobial Properties: Some studies suggest that it may exhibit antimicrobial activity against certain strains of bacteria.

- Cytotoxicity: Research indicates that tetraphenylarsonium chloride may have cytotoxic effects on specific cancer cell lines, making it a candidate for further exploration in cancer therapy.

Tetraphenylarsonium chloride can be synthesized through several methods:

- Reaction of Arsenic Trichloride with Phenyl Grignard Reagents:

- Arsenic trichloride reacts with phenylmagnesium bromide to yield tetraphenylarsonium chloride.

- Direct Halogenation:

- Phenylarsenic acid can be treated with thionyl chloride or phosphorus pentachloride to produce tetraphenylarsonium chloride.

- Salt Metathesis:

Tetraphenylarsonium chloride has several applications across various fields:

- Biochemical Research: It is used as a reagent in proteomics and other biochemical assays due to its ability to interact with biomolecules.

- Synthesis of Organometallic Compounds: The compound serves as a precursor for synthesizing other organoarsenic compounds.

- Catalysis: It has been explored as a catalyst in organic reactions owing to its unique electronic properties.

These applications underscore its significance in both academic research and industrial chemistry .

Studies on the interactions of tetraphenylarsonium chloride focus on its biochemical properties and potential therapeutic uses. Notable areas include:

- Protein Binding Studies: Investigations into how tetraphenylarsonium chloride binds to proteins and alters their function.

- Cellular Uptake Mechanisms: Research examining how this compound enters cells and its subsequent effects on cellular metabolism.

These studies are crucial for understanding the compound's potential therapeutic roles and safety profiles .

Tetraphenylarsonium chloride shares similarities with other organoarsenic compounds. Below are some comparable compounds:

| Compound Name | Formula | Unique Characteristics |

|---|---|---|

| Trimethylarsine | CHAs | A volatile organoarsenic compound used in gas-phase reactions. |

| Triphenylarsine | CHAs | Less soluble than tetraphenylarsonium chloride; used in coordination chemistry. |

| Dimethylarsinic acid | CHAsO | A water-soluble organoarsenic compound known for its toxicity and environmental impact. |

Tetraphenylarsonium chloride is unique due to its quaternary structure, which allows for distinct solubility properties and reactivity compared to these similar compounds. Its use as a biochemical reagent further sets it apart from others in this category .

Classical Synthetic Routes

The classical synthesis of tetraphenylarsonium chloride follows a well-established multi-step synthetic pathway that has been documented since the early developments in organoarsenic chemistry [1]. The primary classical route involves the systematic transformation of triphenylarsine through a series of intermediate compounds to yield the final tetraphenylarsonium chloride product .

The classical synthetic sequence begins with the bromination of triphenylarsine, where triphenylarsine reacts with bromine to form triphenylarsine dibromide according to the reaction: (C₆H₅)₃As + Br₂ → (C₆H₅)₃AsBr₂ [1] [3]. This initial step is typically conducted at room temperature and proceeds readily under standard atmospheric conditions .

The subsequent hydrolysis step involves the reaction of triphenylarsine dibromide with water to produce triphenylarsine oxide and hydrogen bromide: (C₆H₅)₃AsBr₂ + H₂O → (C₆H₅)₃AsO + 2 HBr [1] [8]. This hydrolysis reaction is carried out in aqueous medium and represents a critical transformation that prepares the arsenic center for the subsequent Grignard reaction [3].

The key step in the classical synthesis involves a Grignard reaction where triphenylarsine oxide reacts with phenylmagnesium bromide to form the tetraphenylarsonium intermediate: (C₆H₅)₃AsO + C₆H₅MgBr → (C₆H₅)₄AsOMgBr [1] [11]. This reaction must be conducted under strictly anhydrous conditions to prevent decomposition of the Grignard reagent [11]. The formation of phenylmagnesium bromide requires careful preparation and handling due to the sensitivity of organomagnesium compounds to moisture and oxygen [11].

The neutralization step follows, where the tetraphenylarsonium magnesium bromide intermediate is treated with hydrochloric acid to form tetraphenylarsonium chloride hydrochloride: (C₆H₅)₄AsOMgBr + 3 HCl → (C₆H₅)₄AsCl·HCl + MgBrCl [1] [8]. This step is performed in acidic medium and results in the formation of the hydrochloride salt of the desired product .

The final product formation involves the neutralization of tetraphenylarsonium chloride hydrochloride with sodium hydroxide to yield pure tetraphenylarsonium chloride: (C₆H₅)₄AsCl·HCl + NaOH → (C₆H₅)₄AsCl + NaCl + H₂O [1] [8]. This basic treatment removes the additional hydrochloric acid molecule to produce the final tetraphenylarsonium chloride product [3].

Table 1: Classical Synthesis Reaction Conditions

| Reaction Step | Reagents | Products | Reaction Conditions |

|---|---|---|---|

| Bromination of Triphenylarsine | (C₆H₅)₃As + Br₂ | (C₆H₅)₃AsBr₂ | Room temperature |

| Hydrolysis | (C₆H₅)₃AsBr₂ + H₂O | (C₆H₅)₃AsO + 2 HBr | Aqueous medium |

| Grignard Reaction | (C₆H₅)₃AsO + C₆H₅MgBr | (C₆H₅)₄AsOMgBr | Anhydrous conditions |

| Neutralization | (C₆H₅)₄AsOMgBr + 3 HCl | (C₆H₅)₄AsCl·HCl + MgBrCl | Acidic medium |

| Final Product Formation | (C₆H₅)₄AsCl·HCl + NaOH | (C₆H₅)₄AsCl + NaCl + H₂O | Basic conditions (NaOH) |

An alternative classical approach involves the direct preparation from arsenic trichloride and chlorobenzene, though this method is less commonly employed due to the more challenging reaction conditions and lower yields typically obtained [7]. The classical methodology described above remains the standard approach documented in organic synthesis literature [7].

Modern Modifications and Optimizations

Modern synthetic approaches to tetraphenylarsonium chloride have focused on improving reaction yields, reducing reaction times, and enhancing the overall efficiency of the classical synthetic pathway [19] [21]. Contemporary modifications have incorporated advanced reaction conditions and alternative reagent systems to optimize the synthesis process [19].

One significant modern modification involves the optimization of the Grignard reaction conditions through the use of improved solvents and temperature control [11]. Research has demonstrated that the formation of phenylmagnesium halides in toluene with controlled amounts of diethyl ether or tetrahydrofuran significantly enhances the reaction efficiency [11]. The use of monosolvated phenylmagnesium bromide as a catalyst has been shown to improve reaction kinetics and overall yields [11].

Modern approaches have also explored alternative reduction methods for the synthesis of tetraphenylarsonium salts [19]. The utilization of water in tetrahydrofuran for the reduction of platinum complexes, followed by precipitation with tetraphenylarsonium chloride, has demonstrated improved yields compared to traditional acetone/ethanol reduction methods [19]. This modification increased yields from 24% to 67% in specific applications [19].

Contemporary synthetic strategies have incorporated electrochemical methods for the crystallization and preparation of tetraphenylarsonium compounds [14]. Electrocrystallization techniques have been developed that allow for controlled precipitation and growth of high-quality crystals through electrochemical reduction processes [14]. These methods have demonstrated the ability to produce single crystals with dimensions suitable for detailed structural analysis [14].

Modern purification techniques have been enhanced through the development of optimized crystallization protocols [19]. The use of controlled temperature crystallization, typically conducted at 278 K for extended periods, followed by induced crystallization through mechanical scratching, has proven effective for obtaining high-quality crystalline products [19]. These controlled crystallization conditions have resulted in the formation of tetraphenylarsonium salts as well-defined crystalline blocks suitable for analytical characterization [19].

Temperature optimization studies have revealed that heating reactions to 70°C can significantly improve yields when synthesizing related tetraphenyl compounds [27]. This temperature enhancement has been particularly effective for reactions involving sterically demanding substrates where room temperature conditions prove insufficient [27].

Solvent system modifications have been implemented to improve reaction selectivity and product isolation [27]. The addition of methanol to toluene as a reaction solvent has been found to facilitate proton-shuffling steps in related synthetic transformations [27]. However, the use of pure alcoholic solvents often leads to reduced yields due to solubility limitations [27].

Modern base selection has been optimized through systematic studies of different basic conditions [27]. While stronger bases such as sodium tert-butoxide have been investigated, research has shown that moderate bases like sodium methoxide often provide superior results in terms of yield and reaction cleanliness [27]. The choice of appropriate solvents for these basic conditions has proven equally important, with tetrahydrofuran showing advantages over alcoholic solvents in certain applications [27].

Purification and Purity Control Techniques

The purification of tetraphenylarsonium chloride requires careful attention to multiple purification strategies to achieve the high purity standards required for analytical and research applications [3] [15]. Modern purity control techniques have been developed to ensure consistent product quality and remove trace impurities that could interfere with subsequent applications [15] [16].

Recrystallization methods represent the primary purification approach for tetraphenylarsonium chloride [3]. The standard recrystallization procedure involves dissolving the crude product in absolute ethanol, followed by evaporation to a small volume and precipitation through the addition of absolute diethyl ether [3]. This process can be repeated multiple times to achieve progressively higher purity levels [3]. Alternative recrystallization solvents include ethyl acetate, from which the product can be precipitated using diethyl ether [3].

Hydrochloric acid precipitation represents an alternative purification method where concentrated hydrochloric acid is added to precipitate the chloride dihydrate [3]. The precipitated material is then redissolved in water, neutralized with sodium carbonate, and evaporated to dryness [3]. The resulting residue is extracted with chloroform and finally crystallized from dichloromethane or ethanol by the addition of diethyl ether [3].

Advanced purification protocols involve treatment with activated materials such as Celite when the aqueous layer becomes turbid during processing [3]. This treatment step, followed by filtration through filter paper, effectively removes suspended impurities and clarifies the solution for subsequent crystallization steps [3].

Vacuum dehydration represents a critical purity control technique, particularly when anhydrous tetraphenylarsonium chloride is required for specific applications [3]. The compound can be dehydrated under vacuum conditions prior to use, ensuring the removal of coordinated water molecules that might interfere with certain analytical procedures [3].

Table 2: Physical Properties and Analytical Data

| Property | Value | Reference Method |

|---|---|---|

| Molecular Formula | C₂₄H₂₀AsCl | Molecular formula determination |

| Molecular Weight | 418.79 g/mol | Mass spectrometry |

| Melting Point | 258-260°C | Differential scanning calorimetry |

| Appearance | White crystalline solid | Visual observation |

| Solubility in Water | Freely soluble | Solubility testing |

| Solubility in Organic Solvents | Soluble in polar organic solvents | Solubility testing |

| Stability | Stable up to 250°C | Thermal gravimetric analysis |

Modern analytical purity assessment employs high-performance liquid chromatography to determine purity levels [15]. Commercial specifications typically require minimum purity levels of 98.0% as determined by high-performance liquid chromatography analysis [15]. Additional purity assessment includes argentometric titration methods that calculate purity on an anhydrous substance basis [15].

Water content determination represents a critical aspect of purity control, with modern specifications limiting water content to maximum levels of 10.0% [15]. This control is essential because the compound often exists as a hydrate, and water content can significantly affect both analytical results and synthetic applications [15].

Spectroscopic purity assessment utilizes ultraviolet-visible spectroscopy with characteristic absorption maxima at 264 nanometers and 271 nanometers [8]. The molar absorptivities at these wavelengths are 3230 and 3160, respectively, and Beer's law is observed over concentration ranges from 5 × 10⁻⁵ molar to 3 × 10⁻⁴ molar [8]. These spectroscopic properties provide reliable means for quantitative purity determination [8].

Table 3: Purification Methods Comparison

| Purification Method | Procedure | Purity Achieved | Advantages |

|---|---|---|---|

| Recrystallization from EtOH/Et₂O | Dissolve in absolute EtOH, precipitate with Et₂O | High purity | Simple procedure, good yield |

| HCl Precipitation Method | Add conc. HCl to precipitate chloride dihydrate | Moderate purity | Removes impurities effectively |

| Crystallization from CH₂Cl₂ | Dissolve in CH₂Cl₂, precipitate with Et₂O | High purity | Excellent crystal quality |

| Extraction with CHCl₃ | Extract residue with CHCl₃ after neutralization | Good purity | Selective extraction |

| Vacuum Drying | Dehydrate in vacuum before use | Anhydrous form | Complete water removal |

Thermal stability assessment through thermal gravimetric analysis has established that tetraphenylarsonium chloride can be safely dried at 110°C and remains stable up to temperatures of at least 250°C [8]. This thermal stability information is crucial for establishing appropriate drying and storage conditions for the purified material [8].

Comparative Analysis of Synthetic Approaches

A comprehensive comparative analysis of synthetic approaches to tetraphenylarsonium chloride reveals significant differences in efficiency, practicality, and overall suitability for different applications [7] [19] [27]. The evaluation of these synthetic methods considers factors including reaction yields, reaction times, reagent availability, and technical complexity [7] [19].

The classical multi-step synthesis involving triphenylarsine as the starting material represents the most well-established and widely documented approach [1] [7]. This method provides reliable yields and has been extensively characterized in the literature [7]. However, the classical approach requires multiple purification steps and the handling of moisture-sensitive Grignard reagents, which can present technical challenges in laboratory settings [11].

Modern electrochemical approaches offer distinct advantages in terms of product quality and crystal formation [14]. Electrocrystallization methods have demonstrated the ability to produce high-quality single crystals suitable for structural analysis [14]. However, these methods require specialized electrochemical equipment and may not be practical for routine synthetic applications [14].

Alternative reduction-based synthetic approaches have shown promise for improving yields in specific applications [19]. The water-tetrahydrofuran reduction method demonstrated yield improvements from 24% to 67% compared to traditional acetone-ethanol reduction protocols [19]. These alternative approaches may be particularly valuable when high yields are critical for research applications [19].

Table 4: Spectroscopic Characterization Data

| Analytical Technique | Wavelength/Frequency | Value/Characteristic | Application |

|---|---|---|---|

| UV-Visible Spectroscopy | 264 nm | Molar absorptivity: 3230 | Quantitative analysis |

| UV-Visible Spectroscopy | 271 nm | Molar absorptivity: 3160 | Quantitative analysis |

| Infrared Spectroscopy | Various frequencies | As-Cl stretching vibrations | Structural confirmation |

| Mass Spectrometry | M/z values | Molecular ion peak | Molecular weight determination |

| NMR Spectroscopy | Chemical shifts | Aromatic proton signals | Structural elucidation |

The evaluation of purification methods reveals that recrystallization techniques generally provide the highest purity levels with relatively simple procedures [3]. However, alternative purification approaches such as hydrochloric acid precipitation may be necessary when dealing with specific impurity profiles [3]. The choice of purification method should be tailored to the intended application and required purity specifications [15].

Reaction condition optimization studies have demonstrated that temperature control plays a crucial role in synthetic efficiency [27]. While room temperature conditions are sufficient for certain reaction steps, elevated temperatures around 70°C have proven beneficial for reactions involving sterically hindered substrates [27]. The selection of appropriate reaction temperatures must balance reaction efficiency with potential decomposition risks [25].

Solvent system selection represents another critical factor in synthetic approach comparison [27]. The use of mixed solvent systems, such as methanol-toluene combinations, has shown advantages over single-solvent approaches in certain applications [27]. However, solvent selection must also consider product solubility and ease of product isolation [27].

Economic considerations favor the classical synthetic approach for routine laboratory preparations due to the readily available starting materials and well-established procedures [7]. Specialized approaches such as electrocrystallization may be justified when specific product characteristics, such as crystal quality, are paramount to the intended application [14].

Tetraphenylarsonium chloride exhibits a tetrahedral molecular geometry around the central arsenic atom [1] [2]. The tetraphenylarsonium cation consists of a central arsenic atom covalently bonded to four phenyl groups in a tetrahedral arrangement [1] [2]. X-ray crystallographic studies have confirmed that the arsenic atom adopts a coordination number of four, with the four carbon atoms of the phenyl groups occupying the tetrahedral coordination sites [2] [3].

The tetrahedral geometry is slightly distorted from ideal tetrahedral symmetry due to the steric interactions between the bulky phenyl groups [2] [4]. Crystallographic analysis reveals that the tetraphenylarsonium cation possesses S₄ crystallographic symmetry in many of its crystal structures, indicating a regular tetrahedral arrangement with slight distortions [2] [4]. The distortion from perfect tetrahedral geometry is manifested in the variation of carbon-arsenic-carbon bond angles, which deviate from the ideal tetrahedral angle of 109.5° [2] [4].

The coordination environment around the arsenic center is exclusively occupied by carbon atoms from the four phenyl rings, with no additional ligands or coordination sites available [1] [2]. This saturated coordination sphere contributes to the stability of the tetraphenylarsonium cation and its resistance to further coordination reactions [1] [2]. The phenyl groups are oriented in a manner that maximizes the spatial separation between the aromatic rings, minimizing π-π stacking interactions and steric crowding [2] [4].

Crystallographic Characterization

Tetraphenylarsonium chloride and its related salts have been extensively characterized through single-crystal X-ray diffraction studies, revealing diverse crystallographic properties depending on the counteranion and crystallization conditions [5] [6] [7] [8]. The compound typically crystallizes in various crystal systems, including monoclinic, triclinic, and tetragonal systems, depending on the specific salt and crystallization conditions [5] [6] [7] [9].

For tetraphenylarsonium iodide, which serves as a structural analog, the compound crystallizes in the tetragonal space group I-4 with unit cell parameters of a = b = 12.174 Å, c = 6.885 Å, and Z = 2 [9]. The tetraphenylarsonium aquotetrachlorohydroxotellurate crystallizes in the monoclinic space group C2/c with unit cell dimensions of a = 18.71 Å, b = 7.31 Å, c = 19.29 Å, β = 92.03°, and Z = 4 [5] [3].

The tetraphenylarsonium theophylline salt demonstrates crystallization in the triclinic system with unit cell parameters of a = 13.13 Å, b = 19.80 Å, c = 12.916 Å, α = 90.01°, β = 102.96°, γ = 96.45°, and a unit cell volume of 3251.6 ų [10]. These crystallographic variations demonstrate the versatility of the tetraphenylarsonium cation in accommodating different anionic species while maintaining its fundamental tetrahedral geometry [5] [6] [7] [8].

The packing arrangements in tetraphenylarsonium salts are dominated by van der Waals interactions between the phenyl rings and electrostatic interactions between the cations and anions [5] [6] [3]. The bulky nature of the tetraphenylarsonium cation often results in discrete ion pairs with minimal direct contact between neighboring cations, contributing to the stability of the crystal structures [5] [3].

X-Ray Diffraction Studies and Bond Length Analysis

Comprehensive X-ray diffraction studies have provided detailed information about the bond lengths and angles within the tetraphenylarsonium cation [2] [3] [4]. The arsenic-carbon bond lengths consistently range from 1.873 to 1.912 Å across different crystal structures, with an average As-C bond distance of approximately 1.912 Å [2] [4]. These bond lengths are characteristic of single covalent bonds between arsenic and carbon atoms in organoarsenic compounds [2] [4].

In the tetraphenylarsonium nitridotetrachloroosmate complex, precise structural determination revealed As-C distances of 1.912 Å with two independent C-As-C angles of 105.1° and 111.7° [2]. These bond angles demonstrate the deviation from ideal tetrahedral geometry (109.5°) due to the steric effects of the phenyl substituents [2] [4]. The variation in C-As-C bond angles typically ranges from 105.1° to 116.7° depending on the specific crystal structure and packing arrangements [2] [4].

X-ray diffraction analysis of tetraphenylarsonium hexafluoridotechnetate revealed As-C bond lengths ranging from 1.9041 to 1.9077 Å, further confirming the consistency of these structural parameters across different tetraphenylarsonium salts [11]. The tetragonal distortion of the arsenic atom in the tetraphenylarsonium cation is relatively mild, with only a 2.5° difference between the various C-As-C angles [11].

The phenyl rings in the tetraphenylarsonium cation adopt conformations that minimize steric interactions while maintaining optimal overlap between the arsenic d-orbitals and the carbon p-orbitals [2] [4]. Dihedral angles between phenyl rings and the central As-C bonds vary depending on the crystal packing environment but generally range from 30° to 60° to optimize both electronic and steric factors [12] [13].

Vibrational Spectroscopy and Infrared/Raman Fingerprints

Vibrational spectroscopy studies of tetraphenylarsonium chloride have provided detailed fingerprint information for structural identification and characterization [14] [15] [16] [17]. Infrared spectroscopy reveals characteristic absorption bands that are consistent with the tetrahedral structure and the presence of phenyl groups [14] [16] [18].

The aromatic C-H stretching vibrations appear in the region of 3100-3050 cm⁻¹, which is typical for aromatic hydrogen atoms in phenyl rings [19]. The aromatic C=C stretching vibrations are observed in the 1600-1475 cm⁻¹ region, providing clear evidence for the presence of phenyl substituents [19]. These bands are sharp and well-defined, reflecting the rigid aromatic nature of the phenyl groups [14] [16].

Arsenic-carbon stretching vibrations are typically observed in the 400-500 cm⁻¹ region, though the exact frequencies depend on the specific measurement conditions and the crystalline environment [20]. The C-H out-of-plane bending vibrations of the aromatic rings appear in the 900-690 cm⁻¹ region, providing additional confirmation of the phenyl group presence [19].

Raman spectroscopy studies have been particularly valuable for investigating the ionic association behavior of tetraphenylarsonium chloride in solution [15]. Fourier Transform Raman spectra of tetraphenylarsonium chloride solutions have revealed the presence of "spectroscopically free" chloride ions, indicating moderate ion-pair formation constants and supporting conductometric measurements [15]. The Raman spectra show characteristic bands associated with the tetraphenylarsonium cation, including symmetric and antisymmetric stretching modes of the As-C bonds and various phenyl ring vibrations [15] [17].

The fingerprint region below 1500 cm⁻¹ contains a complex pattern of bands arising from phenyl ring vibrations, As-C stretching modes, and skeletal deformations [14] [16] [17]. This region provides a unique spectroscopic signature for tetraphenylarsonium chloride that can be used for analytical identification and purity assessment [16] [18]. The infrared spectrum consistently shows conformance to the expected structural features, making it a reliable method for quality control and characterization [21] [18] [22].

Table 1: Molecular and Physical Properties of Tetraphenylarsonium Chloride

| Property | Value |

|---|---|

| Molecular Formula | C₂₄H₂₀AsCl |

| Molecular Weight (g/mol) | 418.79 |

| CAS Registry Number | 507-28-8 |

| Melting Point (°C) | 258-260 |

| Color | White |

| Physical State | Crystalline solid |

| Water Solubility | Freely soluble |

| Crystal System (Various salts) | Monoclinic, Triclinic, Tetragonal |

| Space Group Examples | P2₁/c, C2/c, P4/n, I-4 |

Table 2: Bond Lengths and Angles from X-Ray Diffraction Studies

| Bond Type | Value | Reference/Source |

|---|---|---|

| As-C bond length | 1.912 Å (average) | Crystal structure studies |

| As-C bond length (range) | 1.873-1.912 Å | Multiple X-ray determinations |

| C-As-C bond angles | 105.1°, 111.7° (typical) | Tetraphenylarsonium nitridotetrachloroosmate |

| C-As-C angle range | 105.1-116.7° | Various crystallographic studies |

| Molecular geometry | Tetrahedral | X-ray diffraction analysis |

| As coordination number | 4 | Structural determination |

| Symmetry | S₄ or Td | Crystallographic analysis |

Table 3: Crystallographic Data for Representative Tetraphenylarsonium Salts

| Compound/Salt | Space Group | Unit Cell a (Å) | Unit Cell b (Å) | Unit Cell c (Å) | Z |

|---|---|---|---|---|---|

| Tetraphenylarsonium iodide | I-4 | 12.174 | 12.174 | 6.885 | 2 |

| Tetraphenylarsonium aquotetrachlorohydroxotellurate | C2/c | 18.71 | 7.31 | 19.29 | 4 |

| Tetraphenylarsonium theophylline salt | Triclinic | 13.13 | 19.80 | 12.916 | - |

| Tetraphenylarsonium nitridotetrachloroosmate | P4/n | 12.667 | 12.667 | 7.820 | 2 |

| Tetraphenylarsonium tetracarbonylferrate | Triclinic P1 | 11.848 | 13.524 | 11.624 | 2 |

Table 4: Vibrational Spectroscopy Assignments for Tetraphenylarsonium Chloride

| Spectroscopic Technique | Frequency/Wavenumber | Assignment/Notes |

|---|---|---|

| Infrared (IR) Spectroscopy | Characteristic bands observed | Conforms to structure verification |

| Raman Spectroscopy | Reported in multiple studies | Used for ionic association studies |

| C-H stretching (aromatic) | 3100-3050 cm⁻¹ | Aromatic C-H stretch |

| C=C stretching (aromatic) | 1600-1475 cm⁻¹ | Aromatic C=C stretch |

| As-C stretching | ~400-500 cm⁻¹ (typical) | Metal-carbon stretch |

| C-H out-of-plane bending | 900-690 cm⁻¹ | Aromatic out-of-plane bending |

| Phenyl ring vibrations | Multiple bands in fingerprint region | Complex pattern characteristic of phenyl groups |

UNII

Related CAS

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H331 (90.48%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Environmental Hazard